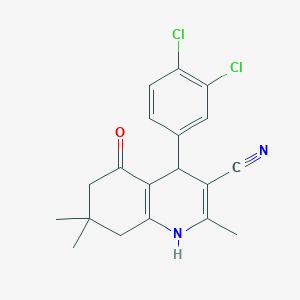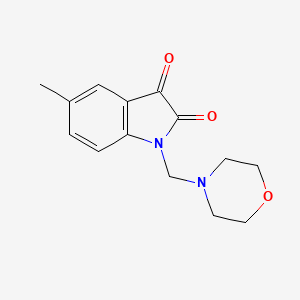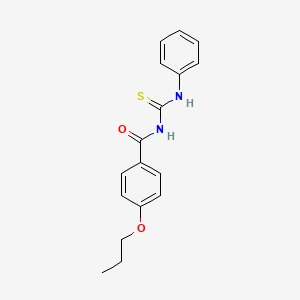![molecular formula C48H32N2O3 B5141889 N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide), commonly known as ONA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ONA belongs to the family of naphthalimide derivatives, which have been widely studied for their various biological activities.
作用机制
The mechanism of action of ONA is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. ONA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects
ONA has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the suppression of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. ONA has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
实验室实验的优点和局限性
ONA has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and viruses, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, ONA also has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential to induce drug resistance in cancer cells over time.
未来方向
There are several future directions for the research and development of ONA. One potential direction is to explore its synergistic effects with other anticancer drugs or immunotherapies to enhance its therapeutic efficacy. Another direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of ONA and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, ONA is a promising compound with significant potential for scientific research and therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. With continued research and development, ONA may offer new insights and solutions for the treatment of cancer and other diseases.
合成方法
The synthesis of ONA involves the reaction of 4-nitrophthalic anhydride with 1-naphthylamine in the presence of a catalyst. The resulting product is then subjected to reduction and cyclization reactions to yield ONA. The synthesis method of ONA is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
ONA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit remarkable anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. ONA has also been shown to possess potent antiviral activity against the human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
属性
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]-10-oxoanthracen-9-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2O3/c51-45-41-17-5-7-21-43(41)48(44-22-8-6-18-42(44)45,33-23-27-35(28-24-33)49-46(52)39-19-9-13-31-11-1-3-15-37(31)39)34-25-29-36(30-26-34)50-47(53)40-20-10-14-32-12-2-4-16-38(32)40/h1-30H,(H,49,52)(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCDOYYLBUWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(10-Oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)

![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)

![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)

![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)